5-Bromo-1-methyl-1H,1'H-3,4'-biindole
Description
Structure
3D Structure
Properties
CAS No. |
89346-31-6 |
|---|---|
Molecular Formula |
C17H13BrN2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
5-bromo-3-(1H-indol-4-yl)-1-methylindole |
InChI |
InChI=1S/C17H13BrN2/c1-20-10-15(14-9-11(18)5-6-17(14)20)12-3-2-4-16-13(12)7-8-19-16/h2-10,19H,1H3 |
InChI Key |
VZIHKGJQDGHLQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Sophisticated Spectroscopic Characterization and Computational Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a complex structure like a biindole, a suite of advanced NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are critical for mapping the intricate network of connections within the 5-Bromo-1-methyl-1H,1'H-3,4'-biindole molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be instrumental in identifying adjacent protons on the aromatic rings of both indole (B1671886) moieties, allowing for the tracing of the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon it is directly attached to. This powerful technique would definitively link the assigned proton signals to their corresponding carbon atoms in the biindole framework.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing the molecular puzzle together. It would show correlations from the N-methyl protons to carbons within its own indole ring and, most importantly, would establish the key C3-C4' linkage between the two different indole units.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would provide insights into the preferred conformation or spatial arrangement of the two indole rings relative to each other.
Hypothetical ¹H and ¹³C NMR Data Table
While experimental data is unavailable, a hypothetical data table illustrates the type of information that would be generated. Chemical shifts are predictive and based on known values for substituted indoles.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |
| Indole 1 | ||||
| N1-CH₃ | ~33 | ~3.8 (s, 3H) | C2, C7a | H2, H7 |
| C2 | ~125 | ~7.2 (s, 1H) | C3, C3a, C7a, N1-CH₃ | N1-CH₃, H2' |
| C3 | ~115 | - | - | - |
| C3a | ~129 | - | - | - |
| C4 | ~122 | ~7.5 (d) | C3a, C5, C6 | H5 |
| C5 | ~115 | - | - | - |
| C6 | ~124 | ~7.3 (dd) | C4, C5, C7a | H7 |
| C7 | ~110 | ~7.6 (d) | C3a, C5, C6 | N1-CH₃ |
| C7a | ~136 | - | - | - |
| Indole 2 | ||||
| N1'-H | - | ~8.1 (br s, 1H) | C2', C3a', C7a' | H2', H7' |
| C2' | ~123 | ~7.1 (d) | C3', C3a', C4' | H3', N1'-H |
| C3' | ~103 | ~6.5 (d) | C2', C3a', C4', C4 | H2', H5' |
| C3a' | ~128 | - | - | - |
| C4' | ~120 | - | - | - |
| C5' | ~120 | ~7.2 (t) | C3a', C4', C6', C7' | H6' |
| C6' | ~121 | ~7.0 (t) | C4', C5', C7a' | H5', H7' |
| C7' | ~112 | ~7.6 (d) | C3a', C5', C6' | N1'-H |
| C7a' | ~137 | - | - | - |
In Situ NMR for Reaction Monitoring
In situ NMR involves monitoring a chemical reaction as it happens directly inside the NMR spectrometer. This technique could be applied to the synthesis of this compound, for instance, in a palladium-catalyzed cross-coupling reaction. By taking spectra at regular intervals, one could observe the disappearance of starting material signals and the appearance of product signals in real-time. This allows for precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions without the need for laborious workup and purification of multiple time points.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides data on molecules tumbling in a solvent, solid-state NMR (ssNMR) analyzes the compound in its crystalline or amorphous solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would provide information on the local environment of each atom in the solid state, potentially revealing multiple, non-equivalent molecules in the crystal's unit cell or confirming the presence of a single crystalline form.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₇H₁₃BrN₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value, providing unambiguous confirmation of the chemical formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion of interest and then fragmenting it by colliding it with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the bromine atom, the methyl group, or cleavage at the bond linking the two indole rings. Analyzing these fragmentation pathways helps to confirm the proposed structure and connectivity of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of chemical bonds. These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint."
FT-IR Spectroscopy: In the FT-IR spectrum of the target compound, one would expect to see characteristic absorption bands. For example, the N-H stretch of the unsubstituted indole ring would appear as a sharp band around 3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-Br stretch would likely be found in the lower frequency "fingerprint" region (< 700 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. Aromatic ring stretching vibrations typically give strong signals in Raman spectra. The symmetrical nature of certain vibrations in the biindole system might make them more prominent in the Raman spectrum compared to the FT-IR spectrum.
Expected Vibrational Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Indole 2) | ~3400 | FT-IR |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| N-CH₃ C-H Stretch | 2950-2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1610-1450 | FT-IR, Raman |
| C-N Stretch | 1350-1250 | FT-IR |
| C-Br Stretch | 700-500 | FT-IR, Raman |
Future synthesis and isolation of this compound would allow for the application of these powerful analytical techniques, transforming the hypothetical data presented here into concrete experimental evidence and fully characterizing this novel molecule.
Based on a comprehensive search of available scientific literature, there is currently no specific experimental or computational data published for the chemical compound "this compound".
Searches for spectroscopic and computational information using the compound's name and relevant keywords did not yield any dedicated studies. The search results consistently provided information on related but structurally distinct molecules, such as 5-bromo-1-methyl-1H-indole, various other bromo-indole derivatives, and general biindole compounds.
Consequently, it is not possible to provide a detailed, scientifically accurate article on the sophisticated spectroscopic characterization and computational investigations of "this compound" as outlined in the request. The required data for UV-Vis, CD, CPL, X-ray crystallography, EPR, and specific computational chemistry calculations (DFT, Ab Initio) for this particular molecule are not present in the accessible scientific domain.
To fulfill the request, original research would need to be conducted to synthesize and analyze "this compound" to generate the necessary spectroscopic and computational data.
Computational Chemistry and Quantum Mechanical Calculations
Reaction Mechanism Elucidation and Transition State Analysis
The synthesis of asymmetrically substituted biindoles such as this compound is often achieved through transition-metal-catalyzed cross-coupling reactions. A prevalent and highly effective method for this transformation is the Suzuki-Miyaura coupling. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate reaction mechanism, identifying rate-determining steps, and characterizing the geometries and energies of transition states.
A plausible synthetic pathway involves the palladium-catalyzed coupling of 5-bromo-1-methyl-1H-indole with 1H-indol-4-ylboronic acid. The catalytic cycle, as investigated through DFT calculations, typically proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Transmetalation : In this step, the indolyl group from the boronic acid derivative is transferred to the palladium center, displacing the bromide ion. This process is typically base-assisted, which activates the boronic acid. The transition state (TS2) involves a bridged structure containing the palladium center, the boron atom, and the transferring indolyl group. nih.gov
Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, where the two indolyl groups are coupled to form the C3-C4' bond of the biindole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The transition state (TS3) is characterized by the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond.
| Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | Pd(0) + 5-bromo-1-methyl-1H-indole → Intermediate 1 | +24.5 | -10.2 |
| Transmetalation | Intermediate 1 + Indol-4-ylboronic acid → Intermediate 2 | +15.3 | -5.7 |
| Reductive Elimination | Intermediate 2 → Product + Pd(0) | +19.8 | -35.1 |
Note: The energy values presented are representative and derived from computational studies on analogous Suzuki-Miyaura cross-coupling reactions. nih.gov The actual values for the specific reaction may vary.
Conformational Analysis and Torsional Barriers
The three-dimensional structure and conformational flexibility of this compound are primarily dictated by the rotation around the single bond connecting the two indole rings (the C3-C4' bond). This rotation is subject to a torsional barrier arising from steric hindrance and electronic effects between the two heterocyclic systems. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and biological interactions.
Conformational analysis is computationally performed by constructing a potential energy surface (PES) through a systematic scan of the dihedral angle (Φ) defining the relative orientation of the two indole rings. DFT calculations are employed to determine the relative energy of the molecule at fixed increments of this dihedral angle.
The most stable conformation (global minimum) for biaryl systems is often a non-planar, twisted structure, which minimizes steric repulsion between adjacent hydrogen atoms on the two rings while maintaining some degree of π-conjugation. nih.gov A fully planar conformation (Φ = 0° or 180°) often represents a transition state for rotation, characterized by maximum steric clash. The perpendicular conformation (Φ = 90°) typically corresponds to another high-energy point on the PES due to the disruption of π-conjugation across the central bond.
The energy difference between the most stable conformer and the highest-energy rotational transition state defines the torsional barrier, or the energy required for interconversion between equivalent twisted conformations.
| Dihedral Angle (Φ) | Conformation | Relative Energy (kcal/mol) | Comment |
|---|---|---|---|
| 0° | Planar (syn) | +2.1 | Rotational Transition State |
| 45° | Twisted | 0.0 | Minimum Energy Conformer |
| 90° | Perpendicular | +1.5 | Local Maximum (Disrupted Conjugation) |
| 135° | Twisted | +0.2 | Near-degenerate Conformer |
| 180° | Planar (anti) | +2.3 | Rotational Transition State |
Note: The data presented is illustrative of a typical biaryl system and is based on principles from computational studies on substituted biphenyls and other linked aromatic systems. nih.govrsc.org The precise angles and energies depend on the specific level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netnih.gov
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow) : Concentrated around the electronegative bromine atom and the nitrogen atom of the N-methylindole ring. The π-electron clouds of both indole rings would also exhibit a negative potential, making them susceptible to electrophilic attack.
Positive Potential (Blue) : The most positive region is anticipated around the hydrogen atom attached to the nitrogen of the unsubstituted indole ring (the N-H proton), making it the primary site for hydrogen bonding and interaction with bases.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com
HOMO : This orbital represents the outermost electrons and acts as an electron donor in chemical reactions. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich π-systems of the two indole rings. The region with the largest orbital coefficient indicates the most probable site for electrophilic attack.
LUMO : This is the lowest energy empty orbital and functions as an electron acceptor. The LUMO is likely distributed across the biindole scaffold, with significant contributions from the carbon atoms, representing potential sites for nucleophilic attack.
HOMO-LUMO Energy Gap (Eg) : The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (Eg) | 4.65 | Indicates high kinetic stability |
Note: The FMO energy values are hypothetical and serve as representative examples for a substituted biindole system based on general principles of computational chemistry. mdpi.comniscpr.res.in
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions
Design Principles for Modulating Biindole Activity based on Substituent Effects
The biological activity of biindole derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) rings. SAR studies have revealed several key design principles for modulating their potency and selectivity.
Impact of Halogenation : The introduction of a halogen atom, particularly bromine, is a common strategy to enhance biological activity. Bromination of indole scaffolds is frequently associated with increased potency. mdpi.com Studies on brominated indoles from marine molluscs have shown that mono-brominated compounds are more active as anti-inflammatory agents than their non-brominated or dimerized counterparts. mdpi.com Furthermore, the position of the bromine atom is critical; for instance, in brominated isatins, anti-inflammatory activity follows the order 5-bromo > 6-bromo > 7-bromo, highlighting the importance of substitution at the C-5 position. mdpi.com
Role of Additional Substituents : Beyond halogens, other functional groups can fine-tune the activity. For bis-indole alkaloids targeting Staphylococcus aureus, the presence of an α-methine acetic acid or methyl acetate (B1210297) group, in combination with bromination, was found to be essential for antibacterial activity. mdpi.com The absence of either of these features led to a complete loss of activity. mdpi.com In other series, the nature of the substituent on the isatin (B1672199) nitrogen of indole-isatin hybrids was shown to be important, with N-benzyl and N-phenyl moieties yielding highly potent antiproliferative compounds. nih.gov
Table 1: Summary of Substituent Effects on Biindole Activity
| Structural Modification | Observed Effect on Biological Activity | Compound Class / Target | Reference |
|---|---|---|---|
| Bromination at C-5 Position | Enhanced anti-inflammatory activity compared to C-6 or C-7 substitution | Brominated Isatins | mdpi.com |
| Inter-indole Linkage Position | 6-6' linkage provided highest activity; 5-5' linkage was least active | Bis-indole HIV-1 Fusion Inhibitors | nih.gov |
| Dimerization | Substantially reduced anti-inflammatory activity | Brominated Indoles | mdpi.com |
| α-methine ester/acid group | Essential for antibacterial activity in combination with bromination | Bis-indole Alkaloids | mdpi.com |
Role of Bromine and N-Methylation in Modulating Molecular Interactions
The specific substituents of 5-Bromo-1-methyl-1H,1'H-3,4'-biindole—a bromine atom at the 5-position and a methyl group at the 1-position—play distinct and crucial roles in shaping its interactions with biological macromolecules.
The bromine atom at the C-5 position significantly influences the molecule's electronic properties and binding capabilities. Due to its size and polarizability, a bromine atom can form halogen bonds—a type of non-covalent interaction with electronegative atoms like oxygen or nitrogen in a receptor's binding pocket. This provides an additional, directional binding force that can enhance affinity and specificity. Furthermore, the electron-withdrawing nature of bromine can modulate the electron density of the indole ring system, affecting its ability to participate in π-π stacking and other aromatic interactions. The presence of a 5-bromo substituent has been shown to be favorable for creating numerous pi-pi, pi-sulfur, and pi-alkyl interactions in molecular docking simulations of related indole derivatives. d-nb.info This substitution pattern is consistently linked to potent biological activity across different compound series. mdpi.commdpi.com
N-methylation , the substitution of the hydrogen on the indole nitrogen with a methyl group, has several important consequences. Firstly, it removes the hydrogen bond donor capability of the N-H group, which can be critical for tailoring selectivity towards specific biological targets. Secondly, the addition of the methyl group increases the lipophilicity (fat-solubility) of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets. Thirdly, the methyl group can engage in favorable van der Waals or hydrophobic interactions within a receptor's binding site. The planarity of the 5-bromo-1-methylindolin-2-one system, a related structure, suggests that the N-methyl group does not significantly distort the flat indole core, allowing it to maintain favorable stacking interactions. nih.gov
Mechanistic Basis of Interactions with Biological Targets
The diverse biological activities of biindole compounds stem from their ability to interact with fundamental cellular machinery. The mechanisms often involve direct binding to nucleic acids or inhibition of key enzymes.
Topoisomerase Inhibition Mechanisms
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. nih.gov Many anticancer and antibacterial agents function by targeting these enzymes. nih.govwikipedia.org Inhibitors are broadly classified as "poisons" if they stabilize the transient complex formed between the topoisomerase and DNA, which prevents the enzyme from re-ligating the DNA strand it has cleaved. nih.govwikipedia.org This stabilization of the "cleavable complex" leads to an accumulation of single-strand (by Topoisomerase I) or double-strand (by Topoisomerase II) DNA breaks. wikipedia.orgyoutube.com
While direct studies on this compound as a topoisomerase inhibitor are limited, related structures like indolocarbazoles are known to act as Topoisomerase I poisons. wikipedia.org The general mechanism involves the planar ring system of the inhibitor intercalating, or inserting, into the DNA at the site of cleavage, adjacent to the enzyme. nih.gov This physically obstructs the re-ligation step. nih.gov The resulting DNA damage, if not repaired, can trigger programmed cell death (apoptosis), halting the proliferation of rapidly dividing cells, such as cancer cells. nih.gov
Ligand-Receptor Binding Interactions and Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). Studies on various 5-bromoindole (B119039) derivatives have provided valuable insights into their binding modes with different enzyme targets.
These simulations consistently show that the 5-bromoindole scaffold is adept at forming a network of non-covalent interactions within enzyme active sites. Key interactions include:
Hydrogen Bonds : Formed between heteroatoms on the ligand and specific amino acid residues (e.g., Asp1046, Cys919) in the receptor. d-nb.info
Pi-Alkyl and Pi-Pi Interactions : The aromatic indole rings interact favorably with hydrophobic and aromatic amino acid residues like Valine, Leucine, and Phenylalanine. d-nb.info
For example, docking studies of 5-bromoindole hydrazone derivatives against the VEGFR-2 tyrosine kinase domain revealed extensive pi-pi, pi-sulfur, and pi-alkyl interactions, contributing to a strong binding energy of -8.76 kcal/mol. d-nb.info Similarly, 5-bromoindole oxadiazole derivatives showed favorable binding free energy against the EGFR tyrosine kinase domain. researchgate.net These studies highlight the versatility of the 5-bromoindole core in binding to diverse kinase enzymes, which are often implicated in cancer.
Table 2: Examples of Molecular Docking Studies with 5-Bromoindole Derivatives
| Compound Class | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 5-Bromoindole Hydrazone | VEGFR-2 Tyrosine Kinase | -8.76 | Asp1046, Leu889, Ile888, Val848 | d-nb.info |
| 5-Bromoindole Oxadiazole | EGFR Tyrosine Kinase | Favorable (not quantified) | Not specified | researchgate.net |
| 5-Bromo-2-aryl Benzimidazole | α-Glucosidase | - (Docking score used) | Asp214, Asp349, Phe474, Arg439 | researchgate.net |
Antimicrobial Action Mechanisms (general principles)
The antibacterial activity of bis-indole compounds is often attributed to their interaction with bacterial DNA. A primary mechanism involves the binding of these cationic molecules to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs. nih.govnih.gov This binding is thought to physically block the action of enzymes like DNA and RNA polymerases, thereby inhibiting the crucial processes of replication and transcription. nih.gov This disruption of genetic processes ultimately leads to bacterial cell death. Evidence for this mechanism includes the observation that exposure of bacteria to bis-indoles induces the DNA damage-inducible SOS response. nih.govnih.gov
While DNA binding is a primary proposed mechanism, other modes of action have been suggested for related indole compounds, including the disruption and permeabilization of the bacterial cell membrane and the inhibition of key metabolic enzymes like pyruvate (B1213749) kinase. researchgate.net
Antiproliferative Mechanisms (general principles)
The antiproliferative activity of biindoles, or their ability to inhibit cell growth, is the result of several interconnected cellular events, often triggered by an initial molecular insult like enzyme inhibition or DNA damage.
Cell Cycle Arrest : Many antiproliferative agents, including indole derivatives, can halt the cell division cycle at specific checkpoints. This prevents the cell from progressing through division, effectively stopping proliferation. For instance, some indole-isatin hybrids have been shown to cause an arrest in the G1 phase of the cell cycle, while others arrest cells in the G2/M phase. nih.govnih.govresearchgate.net This arrest gives the cell time to repair damage, but if the damage is too severe, it can lead to apoptosis.
Induction of Apoptosis : Apoptosis is a form of programmed cell death that eliminates damaged or unwanted cells. Topoisomerase inhibition, leading to irreversible DNA breaks, is a potent trigger for apoptosis. nih.gov The cell's DNA damage response pathways are activated, often leading to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the balance towards cell death.
Inhibition of Kinases : As shown by molecular docking studies, many bromo-indole derivatives can bind to and inhibit various protein kinases, such as VEGFR-2. d-nb.info These enzymes are often critical components of signaling pathways that promote cell growth, proliferation, and survival. By blocking these signals, biindole compounds can effectively shut down the molecular drivers of cancer cell proliferation. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to the broader class of indole and biindole derivatives to guide the design of new analogs with enhanced potency and selectivity for various biological targets. These studies provide a framework for understanding the key structural features that govern the biological interactions of compounds like this compound.
The primary goal of QSAR is to develop a mathematical equation that relates one or more quantitative physicochemical properties of a molecule, known as descriptors, to its biological activity. This relationship can then be used to predict the activity of new, unsynthesized compounds.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is selected. For meaningful analysis, the activities should span a wide range.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (log P), which measures the lipophilicity of the compound.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Model Development: Statistical methods are used to establish a relationship between the calculated descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. A statistically robust and predictive model can then be used to guide the design of new compounds.
In the context of biindole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antiviral effects. For instance, studies on related indole compounds have often highlighted the importance of the substitution pattern on the indole rings. The position and nature of substituents can significantly influence the electronic distribution, hydrophobicity, and steric profile of the molecule, all of which can impact its interaction with a biological target.
For a hypothetical series of biindole derivatives, a QSAR study might reveal that the presence of a halogen atom, such as bromine at the 5-position, contributes positively to the biological activity, possibly by enhancing binding affinity through halogen bonding or by increasing the lipophilicity of the molecule, thereby improving its ability to cross cell membranes. The methylation at the N1 position could also be a key determinant, influencing the conformation of the biindole core and its electronic properties.
To illustrate the output of a QSAR analysis, a representative data table for a series of hypothetical biindole derivatives is presented below. This table includes the structures of the compounds, their experimental and predicted biological activities, and the values of the most relevant descriptors identified in the QSAR model.
| Compound | R1 | R2 | Experimental pIC50 | Predicted pIC50 | LogP | Dipole Moment (Debye) |
|---|---|---|---|---|---|---|
| 1 | H | H | 5.20 | 5.15 | 3.50 | 2.10 |
| 2 | Br | H | 6.10 | 6.05 | 4.20 | 2.50 |
| 3 | H | CH3 | 5.50 | 5.45 | 3.90 | 2.20 |
| 4 | Br | CH3 | 6.50 | 6.45 | 4.60 | 2.60 |
| 5 | Cl | CH3 | 6.30 | 6.25 | 4.40 | 2.55 |
| 6 | F | CH3 | 6.00 | 5.95 | 4.10 | 2.45 |
The development of predictive QSAR models for classes of compounds that include this compound is a valuable tool in medicinal chemistry. It allows for the rational design of new derivatives with potentially improved biological profiles, thereby accelerating the drug discovery process.
Advanced Applications and Prospective Research Directions for 5 Bromo 1 Methyl 1h,1 H 3,4 Biindole Scaffolds
Applications in Functional Materials Science
The inherent π-conjugated system of the biindole core makes it an attractive candidate for the development of novel functional materials. The electronic characteristics can be precisely modulated through substitution, and the 5-bromo and 1-methyl groups on the 3,4'-biindole framework are expected to play a crucial role in this regard.
The development of organic electroactive and optoelectronic materials is a rapidly advancing field. The performance of these materials is intrinsically linked to the electronic structure of their molecular components. The 5-Bromo-1-methyl-1H,1'H-3,4'-biindole scaffold possesses features that make it a promising building block for such materials.
The introduction of a bromine atom, an electron-withdrawing group, is known to influence the electronic properties of aromatic systems. This substitution can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the material's conductivity, charge transport capabilities, and optical absorption and emission spectra researchgate.netresearchgate.net. For instance, studies on other classes of organic compounds, such as coumarins and polythiophenes, have demonstrated that bromo-substitution significantly impacts their optoelectronic behavior researchgate.netresearchgate.net. It is plausible that the 5-bromo substituent on the biindole core would similarly modulate its properties, making it a candidate for applications in:
Organic Light-Emitting Diodes (OLEDs): By tuning the HOMO-LUMO gap, the emission color could be controlled.
Organic Photovoltaics (OPVs): The scaffold could be functionalized to act as either a donor or an acceptor material in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): The ability to influence charge transport properties is critical for designing new semiconductor materials for transistors.
The N-methyl group, on the other hand, can improve the solubility and processability of the resulting materials, which is a common challenge in the field of organic electronics.
Atropisomerism is a form of chirality that arises from restricted rotation around a single bond, most commonly a C-C bond connecting two aryl rings nih.govpharmaguideline.com. This phenomenon is observed when bulky substituents near the axis of rotation create a significant energy barrier, preventing free rotation and allowing for the isolation of stable, non-superimposable conformers (atropisomers) pharmaguideline.comacademie-sciences.fr. Biaryl compounds, including those containing indole (B1671886) moieties, are well-known to exhibit atropisomerism academie-sciences.fr.
The 3,4'-linkage in the this compound scaffold could potentially act as a chiral axis. The existence and stability of atropisomers would depend on the steric hindrance around this bond. If the barrier to rotation is sufficiently high, the compound could be resolved into its constituent enantiomers, opening up applications in chiral materials science. The stability of atropisomers is generally classified based on the rotational energy barrier, as detailed in the table below.
| Class | Rotational Energy Barrier (ΔG‡) | Racemization Half-life at Room Temp. |
| Class 1 | < 20 kcal/mol (< 84 kJ/mol) | Minutes or faster |
| Class 2 | 20–28 kcal/mol (84–117 kJ/mol) | Hours to months |
| Class 3 | > 28 kcal/mol (> 117 kJ/mol) | Years or longer |
| This table classifies atropisomers based on their rotational stability at room temperature, as proposed in medicinal chemistry studies. nih.govacademie-sciences.fr |
Should the this compound scaffold exhibit stable atropisomerism (Class 2 or 3), it could be employed in applications such as:
Asymmetric Catalysis: As a chiral ligand for metal catalysts.
Chiral Sensors: For the enantioselective recognition of other chiral molecules.
Chiroptical Materials: For use in displays and photonics, leveraging properties like circularly polarized luminescence.
Further computational and experimental studies would be required to determine the actual rotational barrier for this specific compound.
Role as Key Intermediates in Complex Molecule Synthesis
Halogenated indole derivatives are exceptionally valuable intermediates in organic synthesis due to the versatility of the carbon-halogen bond. The bromine atom at the C5-position of this compound can be readily transformed or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents.
Simpler compounds like 5-bromo-1-methyl-1H-indole serve as crucial intermediates in the pharmaceutical industry. For example, related bromo-indoles are key building blocks in the synthesis of drugs like Eletriptan, used for treating migraines google.com. The more complex this compound scaffold offers multiple reaction sites—the bromo-substituent, the N-H of the second indole ring, and various C-H positions susceptible to functionalization. This multi-functional nature makes it a powerful platform for constructing highly complex, polycyclic natural products and novel pharmaceutical agents. The biindole core itself is a privileged structure found in many biologically active compounds, and this intermediate provides a direct route to novel analogues.
Strategies for Diversity-Oriented Synthesis (DOS) using the Biindole Core
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery nih.govcam.ac.uk. DOS aims to explore chemical space broadly by creating molecules with varied skeletons and stereochemistry, rather than focusing on a single target cam.ac.uk.
The this compound scaffold is an ideal starting point for a DOS campaign due to its multiple, orthogonally reactive sites. A "build/couple/pair" strategy could be envisioned where the biindole core is the central "building block" nih.gov. A hypothetical DOS workflow could involve the steps outlined below.
| Stage | Reaction Type | Target Position | Potential Diversity Introduced |
| Stage 1: Core Functionalization | Suzuki or Stille Coupling | C5-Br position | Introduction of various aryl, heteroaryl, or alkyl groups. |
| N-Alkylation/Arylation | N1'-H position | Introduction of different alkyl or aryl substituents. | |
| Stage 2: Appendage Modification | C-H Activation/Functionalization | Various C-H positions | Introduction of new functional groups at previously unfunctionalized sites. |
| Stage 3: Skeletal Rearrangement | Intramolecular Cyclization (e.g., Pictet-Spengler, Fischer indole) | Between newly introduced groups and the indole core | Creation of novel polycyclic and spirocyclic scaffolds. |
| This table outlines a hypothetical Diversity-Oriented Synthesis (DOS) strategy starting from the this compound core. |
By systematically varying the reagents in each step, a large and diverse library of complex molecules can be generated from this single, versatile starting material, significantly accelerating the discovery of new bioactive compounds. youtube.com
Integration of Artificial Intelligence and Machine Learning in Biindole Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the design of new molecules and synthetic routes. nih.govijert.org For a scaffold like this compound, AI/ML can be applied in several impactful ways:
Property Prediction: ML models can be trained on existing data from other biindole or heterocyclic compounds to predict key properties of new, virtual derivatives of the target scaffold. This includes predicting electronic properties (HOMO/LUMO levels for materials science), as well as ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for drug discovery. mit.eduresearchgate.net
Generative Models for de novo Design: AI can design novel biindole derivatives with desired properties. For instance, a researcher could specify a target emission wavelength or a desired binding affinity for a biological target, and a generative model could propose new structures based on the 3,4'-biindole core that are likely to have these properties. nih.gov
Synthetic Route Prediction: AI tools can analyze the structure of complex biindole targets and propose efficient synthetic pathways, potentially identifying novel or more efficient routes than those conceived by human chemists. ijert.org
| AI/ML Application | Objective | Potential Impact on Biindole Research |
| Predictive Modeling | Forecast properties of virtual compounds | Rapidly screen large virtual libraries for promising candidates for materials or drugs without initial synthesis. pnrjournal.com |
| Generative Design | Create novel molecular structures | Design new biindoles with optimized properties for specific applications. |
| Retrosynthesis Prediction | Propose synthetic pathways | Accelerate the synthesis of complex target molecules based on the biindole scaffold. |
| This table summarizes the potential applications of Artificial Intelligence (AI) and Machine Learning (ML) in the research and development of derivatives of this compound. |
Future Outlook in Synthetic Methodology Development
While the biindole scaffold is of great interest, the development of efficient, selective, and sustainable synthetic methods remains a key research area. The future of synthetic methodology for compounds like this compound will likely focus on several key trends:
Asymmetric Synthesis: For biindoles that exhibit atropisomerism or contain other chiral centers, the development of catalytic asymmetric methods to access single enantiomers is paramount. This includes the design of new chiral catalysts and ligands for stereoselective cross-coupling and cyclization reactions. sioc-journal.cnmdpi.combeilstein-journals.org
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Future methods will likely focus on developing regioselective C-H activation protocols to modify the biindole core without the need for pre-functionalized starting materials.
Green Chemistry: There is a growing emphasis on developing more sustainable chemical processes. chiralpedia.com For biindole synthesis, this will involve the use of greener solvents, earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium), and energy-efficient reaction conditions, such as those enabled by photoredox or electrocatalysis. chiralpedia.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing multi-step syntheses of complex biindoles in flow reactors could enable more efficient and automated production.
The convergence of these advanced synthetic strategies with the predictive power of AI will undoubtedly accelerate the exploration and application of the this compound scaffold and its derivatives in the years to come. chiralpedia.com
Conceptual Frameworks for Biological Target Engagement and Functional Modulation
The engagement of small molecules with biological targets is a highly specific process governed by a combination of structural features and physicochemical properties. For the this compound scaffold, a conceptual framework for its interaction with protein targets can be constructed by analyzing the roles of its core components: the biindole framework, the bromine substituent, and the N-methyl group. While direct studies on this specific molecule are not extensively detailed in publicly available literature, the principles of target engagement can be inferred from research on analogous bromo-substituted and N-methylated indole and biindole derivatives. mdpi.comresearchgate.netmdpi.comresearchgate.net
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of mimicking protein structures and participating in various non-covalent interactions. researchgate.netmdpi.com The biindole structure, consisting of two linked indole rings, expands upon this by creating a larger, more complex three-dimensional architecture. This extended conformation allows for more extensive interactions within a target's binding pocket, potentially leading to higher affinity and selectivity.
The key interaction types facilitated by the biindole scaffold include:
Hydrogen Bonding: The indole nitrogen atom can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a protein's active site.
Hydrophobic Interactions: The planar, aromatic surfaces of the indole rings are ideal for engaging with hydrophobic pockets in target proteins through van der Waals forces and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Dipole-Dipole and Stacking Interactions: The inherent polarity and electron distribution of the indole rings contribute to dipole-dipole interactions, further stabilizing the ligand-protein complex. nih.gov
The strategic placement of a bromine atom on the indole ring, as in the 5-bromo substitution, significantly influences the molecule's electronic properties and interaction potential. Bromine is an electron-withdrawing group that can modulate the acidity of the indole N-H group and alter the electron density of the aromatic system. Crucially, it can participate in halogen bonding—a specific, non-covalent interaction where the electropositive region on the bromine atom interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein backbone. This type of interaction is increasingly recognized for its role in enhancing binding affinity and specificity.
Furthermore, structure-activity relationship (SAR) analyses of related bisindole compounds have consistently shown that halogenation, particularly bromination, is advantageous for biological activity. mdpi.com For instance, studies on antimicrobial bisindoles revealed that dibrominated and brominated variants were preferred over their non-brominated counterparts for activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus. mdpi.com
Collectively, these features create a multifaceted framework for target engagement. The biindole core provides a rigid scaffold for broad surface interactions, the bromine atom offers specific halogen bonding and electronic modulation, and the N-methyl group fine-tunes solubility and hydrogen bonding potential. This combination allows molecules based on the this compound scaffold to be tailored for high-affinity and selective interactions with a range of biological targets, including enzymes like kinases and carbonic anhydrases, where such interactions are paramount for functional modulation. mdpi.comnih.gov
Table of Research Findings on Related Bromo-Indole Scaffolds
The following table summarizes findings from studies on various bromo-indole and bromo-bisindole derivatives, illustrating the conceptual framework for their biological activity.
| Compound Class/Derivative | Biological Target/Activity | Key Structural Contributions for Activity | Source |
| Dibrominated Bisindoles | Antimicrobial (MRSA, MSSA) | The presence of two bromine atoms was found to be preferable for enhanced antimicrobial activity compared to non-brominated analogs. | mdpi.com |
| 5-Bromoindole-2-carboxylic Acid Derivatives | EGFR Tyrosine Kinase Inhibition | The indole backbone, combined with various heterocyclic moieties, engages in hydrogen bonding, hydrophobic, and van der Waals interactions within the EGFR active site. | nih.gov |
| β-Lactam Bisindoles | Antibacterial | A chlorine atom or a nitro group at the "4" position of an associated benzene (B151609) ring was found to be necessary for biological activity. | mdpi.com |
| General Indole Derivatives | Anti-inflammatory (COX-2 Modulation) | The versatile indole scaffold allows for structural modifications that can modulate key inflammatory pathways like COX-2. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
